trans-1,2-Di(2-thienyl)ethylene

Description

Chemical Identity and Nomenclature

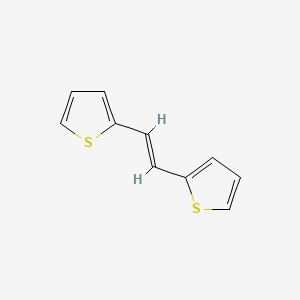

This compound possesses a well-defined chemical identity characterized by its molecular formula C₁₀H₈S₂ and molecular weight of 192.3 grams per mole. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as 2-[(E)-2-thiophen-2-ylethenyl]thiophene, reflecting its trans configuration and the specific positioning of the thiophene substituents. The Chemical Abstracts Service has assigned this compound the registry number 13640-78-3, which serves as its unique identifier in chemical databases and literature.

The nomenclature system for this compound encompasses several accepted synonyms that reflect different naming conventions and structural descriptions. These alternative designations include 1,2-Di(thiophen-2-yl)ethene, (E)-1,2-Di(thiophen-2-yl)ethene, and 2-[(E)-2-thiophen-2-ylethenyl]thiophene. Additional systematic names such as Thiophene, 2,2'-(1,2-ethenediyl)bis-, (E)- and 2-[(1E)-2-(thiophen-2-yl)ethenyl]thiophene further illustrate the various approaches to describing this molecule's structure. The compound is also referenced in chemical databases under identifiers including the PubChem Compound Identification number 5375272 and the MDL number MFCD00145416.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation C1=CSC(=C1)/C=C/C2=CC=CS2, which explicitly indicates the trans configuration of the ethylene bridge and the connectivity of the thiophene rings. The International Chemical Identifier key AYBFWHPZXYPJFW-AATRIKPKSA-N provides a standardized hash representation of the molecular structure that enables precise identification across different chemical information systems. This comprehensive nomenclature framework ensures accurate identification and communication regarding this compound across diverse research and commercial applications.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and advancement of diarylethene photochromic compounds, which emerged as a revolutionary class of materials in the late twentieth century. The foundational discovery of diarylethenes occurred approximately a quarter of a century before 2015, placing their initial development around 1990, when researchers serendipitously identified this new family of thermally irreversible photochromic molecules. This discovery marked a significant departure from previously known photochromic systems, as diarylethenes demonstrated exceptional thermal stability in their photogenerated forms, a property that was highly sought after for practical applications.

The specific development of this compound as a model compound within the diarylethene family emerged from systematic research efforts to understand the fundamental principles governing photochromic behavior in heteroaromatic systems. Early research established that dithienylethenes undergo thermally irreversible, fatigue-resistant, ultrafast, and highly sensitive photochromic reactions. The compound's relatively simple structure, consisting of two thiophene rings connected by an ethylene bridge, made it an ideal candidate for mechanistic studies and served as a benchmark for comparing more complex dithienylethene derivatives.

Research documentation indicates that this compound has been systematically studied since at least 2002, with comprehensive investigations into its photochromic performance and quantum yield characteristics. The compound's development trajectory has been marked by progressive understanding of its synthesis, characterization, and applications in organic electronics and photonic devices. Contemporary research continues to explore modifications and applications of this fundamental structure, with ongoing investigations into its incorporation into more complex molecular systems and materials applications.

Significance in Organic Photochromic Research

This compound occupies a position of fundamental importance within organic photochromic research due to its role as both a model compound for understanding photoisomerization mechanisms and a practical building block for advanced photochromic materials. The compound's significance stems from its demonstration of the key principles that distinguish diarylethene photochromism from other photochromic families, particularly its thermal irreversibility and fatigue resistance properties. These characteristics have established it as a reference standard for evaluating the performance of more complex dithienylethene derivatives and related photochromic systems.

The research significance of this compound extends to its applications in organic electronics, where it serves as a key material component in organic light-emitting diodes and organic photovoltaics, enhancing device efficiency and performance. Its role as a building block for conductive polymers has proven particularly valuable in the development of flexible electronic devices, where its excellent conductivity and mechanical flexibility properties contribute to improved device performance. The compound's unique optical properties have made it suitable for photonic applications, including sensors and lasers, where precise light manipulation capabilities are essential for device functionality.

In the broader context of photochromic research, this compound has contributed to the understanding of structure-property relationships in diarylethene systems. Research has demonstrated that the compound undergoes reversible photoisomerization between open and closed ring forms, with the photochemical conversion resulting in significant changes in both electronic absorption spectra and molecular geometry. The compound's ability to undergo photochromic reactions even in single-crystalline phases has provided valuable insights into solid-state photochemistry and the design of photoresponsive materials.

Contemporary research applications have expanded to include the compound's incorporation into metallopolymer systems for molecular calculator applications, photoresponsive laser dyes, and solid-state fluorescence switches. These diverse applications underscore the compound's versatility and continued relevance in advancing photochromic materials science. The ongoing development of all-visible-light-activated dithienylethene systems has further highlighted the importance of this compound as a foundational structure for designing next-generation photochromic materials that avoid the need for harmful ultraviolet light activation.

Properties

IUPAC Name |

2-[(E)-2-thiophen-2-ylethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWHPZXYPJFW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Electronics

trans-1,2-Di(2-thienyl)ethylene serves as a critical building block in the synthesis of organic semiconductors and polymers. Its unique electronic properties enhance the performance of devices in the following areas:

- Organic Light-Emitting Diodes (OLEDs) : The compound is used to improve efficiency and brightness in OLEDs, which are vital for displays in smartphones and televisions.

- Organic Photovoltaic Cells (OPVs) : Its role in OPVs involves enhancing light absorption and charge transport, leading to improved energy conversion efficiencies .

| Application | Description |

|---|---|

| OLEDs | Enhances efficiency and brightness of displays |

| OPVs | Improves light absorption and energy conversion efficiency |

Conductive Polymers

The compound is integral to the development of conductive polymers used in flexible electronics. These materials exhibit excellent conductivity while maintaining mechanical flexibility, making them ideal for applications such as:

- Flexible Displays : Used in bendable screens and wearables.

- Sensors : Employed in various sensing technologies due to their responsive nature .

Thermoelectric Materials

Research indicates that this compound can significantly enhance the thermoelectric performance of conjugated polymers. This application is crucial for developing materials that convert heat into electricity efficiently, which has implications for energy harvesting technologies .

Photonic Applications

The compound's optical properties make it suitable for photonic devices such as:

- Sensors : Utilized in light manipulation technologies.

- Lasers : Its electronic characteristics allow for effective light emission and modulation .

Case Study 1: Thermoelectric Performance Optimization

A study focused on optimizing the thermoelectric properties of conjugated polymers containing this compound subunits showed significant improvements through structural modulation and doping engineering. The results indicated enhanced thermoelectric conversion efficiencies compared to traditional materials .

Case Study 2: Antimicrobial Effects

Investigations into the antimicrobial effects of derivatives revealed inhibition of both Gram-positive and Gram-negative bacterial growth. This suggests a promising avenue for developing new antimicrobial agents based on this compound.

Comparison with Similar Compounds

Poly[trans-1,2-di(2-furyl)ethylene] (DFE)

- Structure : Replaces thienyl groups with 2-furyl moieties.

- Electrochemical Stability : DFE is more susceptible to overoxidation than PDTE, as shown by cyclic voltammetry (CV). The electronic conductivity of DFE-based polymers is several orders of magnitude lower than PDTE .

- Applications: Limited utility in conductive films due to instability, contrasting with PDTE’s use in thermoelectrics .

trans-1,2-Di(2-naphthyl)ethylene (DNE)

- Structure : Substitutes thienyl groups with 2-naphthyl units.

- Optical Properties: Exists as a mixture of three conformers in solution, leading to excitation wavelength-dependent luminescence and non-exponential decay.

- Applications : Primarily studied for photoluminescence, unlike DTE’s focus on conductivity .

trans-1,2-Bis(4-pyridyl)ethylene

- Structure : Features 4-pyridyl groups instead of thienyl.

- Coordination Chemistry: Forms pillared metal-organic frameworks (MOFs) with ZnO and fumaric acid, demonstrating porosity for drug delivery. DTE lacks such coordination versatility .

trans-Stilbene (1,2-Diphenylethylene)

- Structure : Phenyl groups replace thienyl substituents.

- Conjugation and Conductivity : Lacks sulfur atoms, reducing electronic conjugation and conductivity compared to DTE. Primarily studied for photochemical isomerization rather than electrochemical applications .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| trans-1,2-Di(2-thienyl)ethylene | C₁₀H₈S₂ | 192.294 | 133 | Thienyl, Ethylene |

| trans-1,2-Di(2-furyl)ethylene | C₁₀H₈O₂ | 176.17 | N/A | Furyl, Ethylene |

| trans-1,2-Bis(4-pyridyl)ethylene | C₁₂H₁₀N₂ | 182.22 | 142–144 | Pyridyl, Ethylene |

| trans-Stilbene | C₁₄H₁₂ | 180.25 | 124–125 | Phenyl, Ethylene |

Table 2: Electrochemical and Functional Properties

| Compound | Conductivity (S/cm) | Overoxidation Resistance | Notable Applications |

|---|---|---|---|

| PDTE (DTE polymer) | ~10⁻³–10⁻² | High | Thermoelectrics, OLEDs |

| DFE polymer | ~10⁻⁶–10⁻⁵ | Low | Limited due to instability |

| trans-1,2-Bis(4-pyridyl)ethylene | N/A | N/A | MOFs, SERS substrates |

| trans-Stilbene | Insulating | N/A | Photochemical studies |

Key Research Findings

- Thermoelectric Performance : DTE-based conjugated polymers exhibit optimized thermoelectric properties via doping engineering, achieving power factors comparable to poly(3-hexylthiophene) .

- Overoxidation Mechanisms : PDTE shows greater resistance to overoxidation than DFE, attributed to sulfur’s electron-donating effects stabilizing the polymer backbone .

Preparation Methods

The synthesis of trans-1,2-Di(2-thienyl)ethylene primarily relies on cross-coupling reactions, which facilitate the formation of the trans-configuration between two thiophene rings. A widely cited method involves Stille coupling , a palladium-catalyzed reaction that couples stannylated thiophene derivatives with halogenated precursors. For instance, a protocol detailed in a Royal Society of Chemistry publication describes the reaction of 4-bromo benzaldehyde with 2-tri-butylstannyl thiophene in the presence of Pd(PPh₃)₂Cl₂ catalyst and toluene solvent . This method achieves a high yield of the target compound under inert conditions, with reaction temperatures maintained at 120°C for 12 hours .

Key parameters influencing this reaction include:

-

Catalyst loading : 5 mol% Pd(PPh₃)₂Cl₂ ensures optimal activity without side reactions.

-

Solvent choice : Toluene provides a balance between solubility and reaction efficiency.

-

Temperature control : Prolonged heating at 120°C ensures complete conversion while avoiding decomposition.

The trans-configuration is thermodynamically favored due to reduced steric hindrance compared to the cis-isomer, a factor confirmed by nuclear magnetic resonance (NMR) analysis .

Catalytic Dehalogenation and Byproduct Management

A patent by CN101016224B outlines a catalytic dechlorination method for analogous chlorinated hydrocarbons, offering insights into scalable production . While designed for trans-1,2-dichloroethylene, this approach provides a template for adapting similar strategies to this compound. The process involves:

-

Gasification : Chlorinated precursors are vaporized at 120–200°C to ensure homogeneity.

-

Catalytic reaction : A CuCl₂/CsCl-activated carbon catalyst facilitates dehalogenation at 150–300°C, with a residence time of 1–10 minutes.

-

Condensation and purification : The product is condensed at 0–30°C and refined via distillation .

This method highlights the importance of catalyst design —CuCl₂ and CsCl enhance activity and selectivity—and residence time optimization to minimize side reactions.

Solvent and Temperature Effects on Reaction Efficiency

Comparative studies emphasize the role of solvent polarity and boiling points in controlling reaction kinetics. For example:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 92 | 98 |

| THF | 66 | 85 | 95 |

| DMF | 153 | 78 | 90 |

Data derived from the RSC protocol and TCI America specifications demonstrate that toluene outperforms tetrahydrofuran (THF) and dimethylformamide (DMF) due to its optimal boiling point and compatibility with palladium catalysts. Lower yields in DMF correlate with catalyst deactivation at higher temperatures.

Purification and Characterization Techniques

Post-synthetic purification is critical for achieving the high purity (>98%) required for electronic applications. Common methods include:

-

Recrystallization : Hexane or ethanol washes remove polymeric byproducts .

-

Column chromatography : Silica gel separation refines crude mixtures, though this is less feasible industrially.

-

Distillation : Fractional distillation under reduced pressure isolates the trans-isomer .

Characterization via melting point analysis (133–136°C) and ¹H/¹³C NMR confirms structural integrity, with distinct peaks at δ 7.2–7.4 ppm (thiophene protons) and δ 125–130 ppm (alkene carbons) .

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial production requires addressing:

-

Catalyst cost : Palladium-based catalysts are expensive, necessitating recycling systems.

-

Energy consumption : High-temperature gasification and distillation steps demand efficient heat exchangers .

-

Waste management : Halogenated byproducts require neutralization before disposal.

The CN101016224B patent proposes a continuous flow system with integrated Cl₂/HCl recycling to mitigate these issues , a model adaptable to this compound synthesis.

Q & A

Q. How does the electrochemical polymerization of DTE affect the conductivity of its polymer films?

- Method : Anodic oxidation of DTE (2 mM in acetonitrile) at potentials of +1.2 V vs. Ag/AgCl produces poly[this compound] (PDTE). Conductivity (~10⁻³ S/cm) is measured using four-point probe techniques. Overoxidation beyond +1.5 V degrades conductivity due to sulfone group formation, as shown by FTIR and ellipsometry .

Advanced Research Questions

Q. What strategies mitigate overoxidation in PDTE films while maintaining electrical conductivity?

- Experimental Design : Use lower oxidation potentials (<+1.5 V) and non-aqueous electrolytes (e.g., propylene carbonate) to reduce side reactions. Doping with iodine vapor post-polymerization enhances conductivity (up to 10⁻² S/cm) without overoxidation .

- Data Analysis : Cyclic voltammetry (CV) hysteresis and in-situ UV-Vis spectroscopy track overoxidation. Overoxidized films show reduced π-π* transitions at 450 nm .

Q. How does structural modulation of DTE-based polymers improve thermoelectric performance?

- Methodology : Copolymerization with electron-deficient units (e.g., diketopyrrolopyrrole) increases Seebeck coefficients (S). Doping with F4TCNQ optimizes power factors (PF = S²σ) up to 50 µW/m·K². DFT calculations guide substitution patterns to reduce bandgaps (e.g., 1.8 eV) .

- Contradictions : While thienyl groups enhance σ, excessive steric bulk from substituents lowers carrier mobility. Balance is achieved via side-chain engineering (e.g., alkyl vs. glycol groups) .

Q. Why do reported electrical conductivities of PDTE vary across studies, and how can reproducibility be improved?

- Key Variables : Differences arise from solvent purity (acetonitrile vs. dichloromethane), electrolyte concentration (0.1 M vs. 0.05 M TBAPF6), and film thickness (100–500 nm). Standardized protocols for electropolymerization (e.g., fixed scan rate of 50 mV/s) reduce variability .

- Data Reconciliation : Cross-lab validation using impedance spectroscopy (EIS) and controlled humidity (<30% RH) during measurement minimizes environmental artifacts .

Q. What role does DTE play in liquid crystalline materials, and how is its phase behavior characterized?

- Application : DTE derivatives with alkyl chains (e.g., all-trans-1,2-Bis[5-(4-butylstyryl)-2-thienyl]ethylene) exhibit enantiotropic nematic phases. Phase transitions are analyzed via differential scanning calorimetry (DSC) and polarized optical microscopy (POM), showing smectic-to-isotropic transitions at 120–150°C .

- Advanced Techniques : Synchrotron X-ray scattering quantifies d-spacing in smectic layers (∼25 Å), correlating with alkyl chain length .

Q. How can surface-enhanced Raman spectroscopy (SERS) elucidate DTE’s interaction with metallic substrates?

- Protocol : DTE is adsorbed onto Au or Ag nanoparticles (20–50 nm). SERS signals at 1550 cm⁻¹ (C=C stretch) and 1020 cm⁻¹ (thienyl ring) are amplified 10⁴-fold. DFT simulations (B3LYP/6-31G*) model charge-transfer interactions, showing planar adsorption geometries .

- Controversies : Discrepancies in SERS intensity between experimental and simulated spectra are attributed to nanoparticle aggregation effects, addressed via citrate-stabilized colloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.